1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
Overview
Description
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclobutane ring substituted with a methoxypropyl group and a formyl group at the first carbon atom. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, forming the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-(3-Methoxypropyl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Methoxypropyl)cyclobutane-1-ol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde
1-(3-ethoxypropyl)cyclobutane-1-carbaldehyde
1-(3-propoxypropyl)cyclobutane-1-carbaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-methoxypropyl)cyclobutane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-7-3-6-9(8-10)4-2-5-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLOCDIUCUWOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.